
3-(3-(2-Methoxyphenoxy)pyrrolidin-1-yl)propyl phenylcarbamate fumarate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-(2-Methoxyphenoxy)pyrrolidin-1-yl)propyl phenylcarbamate fumarate is a complex organic compound that features a pyrrolidine ring, a phenylcarbamate group, and a fumarate salt
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(2-Methoxyphenoxy)pyrrolidin-1-yl)propyl phenylcarbamate fumarate typically involves multiple steps. One common approach is to start with the preparation of the pyrrolidine ring, followed by the introduction of the phenylcarbamate group and the methoxyphenoxy substituent. The final step involves the formation of the fumarate salt.
Pyrrolidine Ring Formation: The pyrrolidine ring can be synthesized through the cyclization of appropriate acyclic precursors under acidic or basic conditions.
Phenylcarbamate Group Introduction: This step involves the reaction of the pyrrolidine derivative with phenyl isocyanate in the presence of a suitable catalyst.
Methoxyphenoxy Substituent Addition: The methoxyphenoxy group can be introduced via nucleophilic substitution reactions.
Fumarate Salt Formation: The final step involves the reaction of the compound with fumaric acid to form the fumarate salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-(2-Methoxyphenoxy)pyrrolidin-1-yl)propyl phenylcarbamate fumarate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide or electrophiles like bromine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with varying functional groups.
Aplicaciones Científicas De Investigación
3-(3-(2-Methoxyphenoxy)pyrrolidin-1-yl)propyl phenylcarbamate fumarate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(3-(2-Methoxyphenoxy)pyrrolidin-1-yl)propyl phenylcarbamate fumarate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities.
Phenylcarbamates: Compounds such as phenylcarbamate esters and amides.
Methoxyphenoxy Derivatives: Compounds with methoxyphenoxy groups, such as certain ethers and esters.
Uniqueness
3-(3-(2-Methoxyphenoxy)pyrrolidin-1-yl)propyl phenylcarbamate fumarate is unique due to its combination of a pyrrolidine ring, phenylcarbamate group, and methoxyphenoxy substituent. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propiedades
Fórmula molecular |
C25H30N2O8 |
|---|---|
Peso molecular |
486.5 g/mol |
Nombre IUPAC |
(E)-but-2-enedioic acid;3-[3-(2-methoxyphenoxy)pyrrolidin-1-yl]propyl N-phenylcarbamate |
InChI |
InChI=1S/C21H26N2O4.C4H4O4/c1-25-19-10-5-6-11-20(19)27-18-12-14-23(16-18)13-7-15-26-21(24)22-17-8-3-2-4-9-17;5-3(6)1-2-4(7)8/h2-6,8-11,18H,7,12-16H2,1H3,(H,22,24);1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clave InChI |
GIWXEEVDZBYFSA-WLHGVMLRSA-N |
SMILES isomérico |
COC1=CC=CC=C1OC2CCN(C2)CCCOC(=O)NC3=CC=CC=C3.C(=C/C(=O)O)\C(=O)O |
SMILES canónico |
COC1=CC=CC=C1OC2CCN(C2)CCCOC(=O)NC3=CC=CC=C3.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


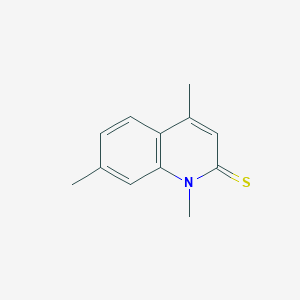


![7-[(2,4-Dichlorophenyl)methoxy]-2-nitro-1-benzofuran](/img/structure/B12880267.png)
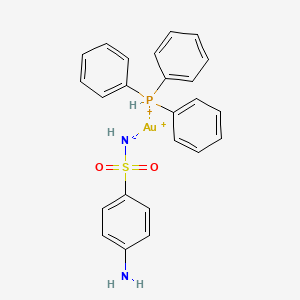
![2-[Methyl(2-oxooxolan-3-yl)amino]benzoic acid](/img/structure/B12880284.png)
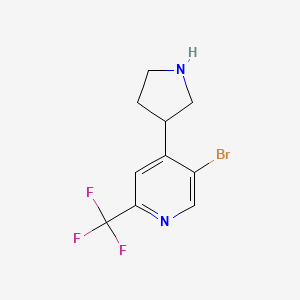
![[3-(3-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B12880297.png)
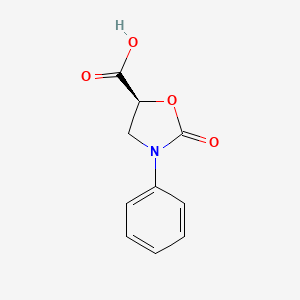
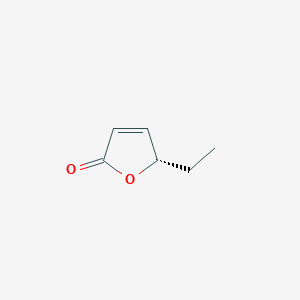
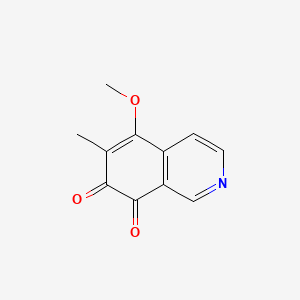

![(3AR,6aR)-3-ethyl-3aH-cyclopenta[d]isoxazol-4(6aH)-one](/img/structure/B12880324.png)
![3-(2-Ethoxyethyl)-1-ethyl-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12880333.png)
